molecular formula C₂₅H₄₂N₇O₁₈P₃S B1145313 3-Hydroxyisobutyryl CoA CAS No. 9025-88-1

3-Hydroxyisobutyryl CoA

カタログ番号: B1145313
CAS番号: 9025-88-1
分子量: 853.62
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisobutyryl CoA involves the enzymatic conversion of 3-hydroxyisobutyric acid with coenzyme A. This reaction is catalyzed by the enzyme this compound hydrolase. The reaction conditions typically require a buffered aqueous solution at a physiological pH, and the presence of magnesium ions to stabilize the enzyme .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary role as a metabolic intermediate. it can be produced in vitro using recombinant enzymes in a controlled bioreactor environment. This method ensures high yield and purity of the compound, which is essential for research and industrial applications .

化学反応の分析

科学的研究の応用

Metabolic Research Applications

3-Hydroxyisobutyryl CoA is primarily involved in valine metabolism through the action of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which catalyzes its conversion to 3-hydroxyisobutyrate. This reaction is crucial for maintaining metabolic homeostasis, particularly in the context of branched-chain amino acid catabolism.

Role in Metabolic Disorders

Deficiencies in HIBCH lead to the accumulation of this compound and associated metabolites, resulting in metabolic disorders such as HIBCH deficiency. This condition has been documented in various case studies, highlighting its clinical implications:

  • Case Study: HIBCH Deficiency
    A study reported five patients with developmental delays and seizures due to HIBCH deficiency, characterized by elevated levels of 3-hydroxy-isobutyryl-carnitine and Leigh-like abnormalities. Genetic analysis revealed a novel pathogenic mutation in the HIBCH gene, emphasizing the role of this compound in metabolic dysregulation .
  • Clinical Findings
    In a Turkish child with HIBCH deficiency, metabolic investigations showed normal ammonia levels but elevated lactate and pyruvate levels. The study underscored the importance of analyzing acylcarnitines to understand the metabolic status of patients .

Clinical Diagnostics

The measurement of this compound and its derivatives is critical in diagnosing metabolic disorders. Elevated levels can indicate specific enzyme deficiencies, guiding clinical management.

Diagnostic Biomarkers

  • Methylmalonic Acidemia
    Methylmalonic acidemia is linked to elevated levels of this compound as part of broader metabolic disturbances involving branched-chain amino acids. The association between genetic variants in the HIBCH gene and plasma methylmalonic acid concentrations has been established, aiding diagnostic accuracy .
  • Analytical Techniques
    Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for selective analysis of organic acids like methylmalonic acid and its isomers, enhancing diagnostic capabilities for related metabolic disorders .

Therapeutic Applications

Recent research has explored the therapeutic potential of targeting valine metabolism through modulation of HIBCH activity.

Cancer Treatment

  • Colorectal Cancer
    Studies have shown that high expression levels of HIBCH correlate with poor survival outcomes in colorectal cancer patients. Targeting HIBCH may help reprogram valine metabolism, potentially inhibiting tumor growth and enhancing treatment efficacy .
  • Mechanistic Insights
    The role of HIBCH in promoting oxidative phosphorylation and tricarboxylic acid cycle metabolism suggests that interventions aimed at modulating its activity could be beneficial in cancer therapy .

Data Table: Key Findings Related to this compound Applications

Application AreaKey FindingsReferences
Metabolic DisordersAccumulation linked to developmental delays and seizures ,
Clinical DiagnosticsElevated levels indicate enzyme deficiencies; use of LC-MS/MS for analysis ,
Cancer TreatmentHigh HIBCH expression correlates with poor prognosis; potential therapeutic target

作用機序

特性

CAS番号

9025-88-1

分子式

C₂₅H₄₂N₇O₁₈P₃S

分子量

853.62

同義語

3-Hydroxyisobutyryl Coenzyme A Hydrolase;  3-Hydroxyisobutyryl CoA Hydrolase;  3-Hydroxyisobutyryl Coenzyme A;  3-Hydroxyisobutyryl Coenzyme A Hydrolase;  E.C. 3.1.2.4;  EC 3.1.2.4;  β-Hydroxyisobutyryl-CoA Hydrolase;  β-Hydroxyisobutyryl-coenzyme A Hydrola

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。